molecular formula C19H18IN3O B156118 (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 886230-77-9

(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B156118
M. Wt: 431.3 g/mol
InChI Key: QXJFRDDGGSSQDX-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a chemical compound with the molecular formula C19H18IN3O and a molecular weight of 431.28 . It is typically available in stock for purchase .

Scientific Research Applications

Spin-Crossover and Fluorescence Properties

  • Iron(II) Complexes with Tridentate Indazolylpyridine Ligands : Research conducted by Santoro et al. (2015) explored the use of indazolylpyridine ligands, similar in structure to (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, in the creation of Iron(II) complexes. These complexes demonstrated significant thermal spin transitions and ligand-based fluorescence, indicating potential applications in materials science and molecular electronics. (Santoro et al., 2015)

Crystal Structure and Spectroscopic Analysis

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles : A study by Ramle et al. (2022) focused on synthesizing compounds similar to the compound , providing insights into their crystal structures and spectroscopic properties. This research contributes to the understanding of how structural variations in indazole derivatives can influence their physical properties, which is crucial for designing new materials. (Ramle et al., 2022)

Antimicrobial Evaluations

  • Synthesis and Antimicrobial Activity of Indazolylpyridine Derivatives : Research by Prakash et al. (2011) demonstrated that indazolylpyridine derivatives, analogous to the compound , possess potent antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents. (Prakash et al., 2011)

Safety And Hazards

The safety data sheet for this compound indicates that it should be used only for research and development by, or directly under the supervision of, a technically qualified individual . It also provides a comprehensive list of precautionary statements, including recommendations for handling, storage, and personal protective measures .

properties

IUPAC Name

6-iodo-1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7-11,13,19H,2,4,6,12H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJFRDDGGSSQDX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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(E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Citations

For This Compound
2
Citations
LH Zhai, LH Guo, YH Luo, Y Ling… - … Process Research & …, 2015 - ACS Publications
The discovery and development of an efficient synthesis route to axinitib is reported. The first-generation route researched by Pfizer implemented two Pd-catalyzed coupling reactions as …
Number of citations: 18 pubs.acs.org
P Slobbe, AJ Poot, R Haumann, RC Schuit… - Nuclear medicine and …, 2016 - Elsevier
Introduction Tyrosine kinase inhibitors (TKIs) are very attractive targeted drugs, although a large portion of patients remains unresponsive. PET imaging with EGFR targeting TKIs ([ 11 C]…
Number of citations: 13 www.sciencedirect.com

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